molecular formula C11H12ClN B1395837 5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-14-7

5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B1395837
CAS No.: 885269-14-7
M. Wt: 193.67 g/mol
InChI Key: NBYSFQXREUCXBL-UHFFFAOYSA-N
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Description

5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold.

Properties

IUPAC Name

5-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSFQXREUCXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716964
Record name 5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-14-7
Record name 5′-Chloro-2′,3′-dihydrospiro[cyclopropane-1,4′(1′H)-isoquinoline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the cyclization of a suitable precursor containing both the isoquinoline and cyclopropane moieties under specific reaction conditions, such as heating in the presence of a strong base or acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products may include various derivatives depending on the specific conditions used.

  • Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Industry: In industry, this compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism by which 5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Halogen-Substituted Derivatives
  • 7'-Chloro-3'-(2-nitrophenyl)-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one (3z): The nitro group at the 3'-position enhances electrophilicity, facilitating nucleophilic attacks. Melting Point: Not explicitly reported, but NMR (¹H and ¹³C) and HRMS data confirm structural integrity .
  • 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride (CAS: 1314670-57-9): Bromine’s larger atomic radius increases steric hindrance compared to chlorine, reducing reaction rates in nucleophilic substitutions .
  • 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 1203683-68-4): Fluorine’s strong electron-withdrawing effect enhances metabolic stability, making it favorable in drug design .
Functional Group Variations
  • 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS: 31267-07-9): The diketone moiety increases polarity, improving aqueous solubility (logP ~1.2 predicted) but reducing membrane permeability .
  • 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid: The carboxylic acid group enables salt formation (e.g., sodium salt), enhancing bioavailability. Hazard statements include H302 (harmful if swallowed) .

Spirocyclic Ring Size and Conformational Effects

Cyclopropane vs. Cyclobutane Scaffolds
  • 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (5p): Cyclobutane’s larger ring reduces ring strain compared to cyclopropane, increasing thermal stability (m.p. 175–176°C). Synthetic yield: ~67% via silver-mediated C(sp³)–H insertion .
  • 5'-(4-Bromophenyl)-6'-(quinolin-8-yl)-5'H-spiro[cyclopropane-1,4'-thieno[2,3-c]pyridin]-7'(6'H)-one (3y): Cyclopropane’s rigidity restricts conformational flexibility, favoring interactions with planar biological targets (e.g., kinases) .

Biological Activity

5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS No. 885269-14-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H12ClN
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 885269-14-7

Biological Activities

Research indicates that compounds containing the spirocyclopropane structure exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds similar to 5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with spiro structures were tested against human tumor cell lines, demonstrating IC50 values ranging from 49.79 µM to 113.70 µM in inhibiting cell growth .
  • Antiviral Activity : Some spirocyclopropanes have been reported to inhibit viral replication and function as non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting their potential as antiviral agents .
  • Insecticidal Properties : Recent studies have shown that cyclopropane derivatives exhibit strong insecticidal activity against pests like Aedes aegypti and Musca domestica. For example, a related cyclopropane demonstrated rapid knockdown and mortality rates superior to conventional insecticides .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several spirocyclopropane derivatives on five human tumor cell lines (RKO, A549, MCF-7, PC-3, and HeLa). The most potent derivative achieved over 70% inhibition in RKO cells at a concentration of 100 µM. The IC50 values for the most active compounds were as follows:

CompoundCell LineIC50 (µM)
Derivative 4rRKO60.70
Derivative 4rPC-349.79
Derivative 4rHeLa78.72

The study concluded that these compounds could be promising candidates for further development as anticancer agents .

Case Study 2: Insecticidal Activity

Insecticidal assays demonstrated that cyclopropane derivatives exhibited significant activity against Aedes aegypti. The compound showed complete knockdown after 8 hours and mortality rates comparable to established insecticides:

CompoundTarget PestKnockdown Time (min)Mortality Rate (%)
Cyclopropane 5cAedes aegypti24High
Trans-chrysanthemic acidAedes aegypti40Moderate
PyrethrinAedes aegypti38Moderate

These findings suggest that spirocyclopropanes could be effective alternatives in pest control strategies .

Q & A

Q. What are the recommended multi-step synthetic routes for 5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], and how do reaction conditions impact yield?

Synthesis typically involves cyclopropanation of isoquinoline precursors, followed by halogenation. Key steps include:

  • Cyclopropane ring formation : Use of carbene insertion or [2+1] cycloaddition under anhydrous conditions (e.g., CH₂N₂/AgOTf) .
  • Chlorination : Electrophilic substitution with Cl₂ or NCS (N-chlorosuccinimide) in DCM at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol . Yields vary (45–70%) depending on solvent choice, temperature control, and catalyst loading.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this spiro compound?

  • NMR : ¹H and ¹³C NMR identify cyclopropane protons (δ 1.2–1.8 ppm, AB system) and isoquinoline aromatic protons (δ 7.0–8.5 ppm). Chlorine’s electronegativity causes deshielding in adjacent carbons .
  • MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₂H₁₁ClN: 204.06) and fragments (e.g., loss of Cl• at m/z 169) .
  • IR : Bands at ~1600 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl) validate functional groups .

Q. How can researchers assess the compound’s preliminary bioactivity in academic settings?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry (ITC) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to evaluate IC₅₀, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., over-chlorinated derivatives or ring-opened products) .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equiv NCS for selective mono-chlorination) or switch to milder solvents (toluene instead of DMF) to suppress side reactions .
  • Reproducibility : Strict control of moisture (use molecular sieves) and reaction time (monitor via TLC at 30-min intervals) .

Q. How can computational methods predict the compound’s binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or MOE to model interactions with proteins (e.g., PARP-1 or topoisomerase II). Key residues (e.g., Asp/His) may hydrogen-bond with the isoquinoline nitrogen .
  • MD simulations : GROMACS or NAMD simulations (50 ns) assess stability of ligand-protein complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR studies : Modify the cyclopropane or chloro substituent to correlate structural changes with activity .

Q. What are the challenges in characterizing low-abundance intermediates during synthesis?

  • Trapping intermediates : Use cryogenic conditions (-78°C) or stabilizing agents (e.g., BF₃•Et₂O for carbocation intermediates) .
  • Advanced MS : HRMS/MS or MALDI-TOF detects transient species with ppm-level accuracy .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time .

Q. How do steric effects from the cyclopropane ring influence the compound’s reactivity?

  • Steric hindrance : The spirocyclopropane restricts rotation, favoring axial attack in nucleophilic substitutions .
  • Electronic effects : Cyclopropane’s ring strain increases electron density on the isoquinoline moiety, enhancing electrophilic substitution at the 5'-position .
  • Crystallography : Single-crystal X-ray diffraction confirms bond angles (cyclopropane C-C-C ~60°) and non-covalent interactions (e.g., CH-π) .

Methodological Notes

  • Safety : Handle chlorinating agents in a fume hood; refer to SDS guidelines for PPE (gloves, goggles) .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 2'-tosyl derivatives in ).
  • Ethical compliance : Adhere to institutional protocols for biological testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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